molecular formula C17H23NO3 B035894 Mesembrine CAS No. 468-53-1

Mesembrine

Cat. No.: B035894
CAS No.: 468-53-1
M. Wt: 289.4 g/mol
InChI Key: DAHIQPJTGIHDGO-IAGOWNOFSA-N
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Biochemical Analysis

Biochemical Properties

Mesembrine plays a crucial role in biochemical reactions, primarily through its interaction with the serotonin transporter (SERT). It inhibits the reuptake of serotonin, thereby increasing its availability in the synaptic cleft . Additionally, this compound acts as a weak inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP) . These interactions suggest that this compound can modulate neurotransmitter levels and intracellular signaling pathways, contributing to its antidepressant and anxiolytic effects.

Cellular Effects

This compound influences various cellular processes, particularly in neurons. By inhibiting the serotonin transporter, this compound increases serotonin levels, which can enhance mood and reduce anxiety . This compound also affects cell signaling pathways, such as those involving cAMP, by inhibiting PDE4 . These actions can lead to changes in gene expression and cellular metabolism, promoting neuroplasticity and potentially improving cognitive function.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through binding interactions with the serotonin transporter and PDE4. By binding to the serotonin transporter, this compound prevents the reuptake of serotonin, thereby increasing its extracellular concentration . The inhibition of PDE4 by this compound leads to elevated levels of cAMP, which can activate various downstream signaling pathways involved in mood regulation and cognitive function . These molecular interactions underpin the therapeutic potential of this compound in treating mood disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound in in vitro studies has demonstrated sustained increases in serotonin levels and cAMP signaling, suggesting prolonged therapeutic effects

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to produce significant antidepressant and anxiolytic effects without notable toxicity . At high doses, this compound can cause adverse effects, including potential toxicity and behavioral changes . These findings highlight the importance of dosage optimization in the therapeutic use of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as PDE4. By inhibiting PDE4, this compound increases cAMP levels, which can affect various metabolic processes . Additionally, this compound undergoes metabolic transformations, including O- and N-demethylation, dihydration, and hydroxylation . These metabolic pathways are crucial for the compound’s bioavailability and therapeutic efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The serotonin transporter plays a key role in the uptake and distribution of this compound in neuronal cells . Additionally, this compound’s interaction with PDE4 can influence its localization and accumulation within cells . These transport and distribution mechanisms are essential for the compound’s pharmacological activity.

Subcellular Localization

This compound’s subcellular localization is primarily within neuronal cells, where it interacts with the serotonin transporter and PDE4 . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. These localization patterns are critical for this compound’s activity and function in modulating neurotransmitter levels and intracellular signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of mesembrine has been a subject of interest for many chemists. One concise method involves a four-step process starting from known compounds. Key reactions include the Rhodium(I)-catalyzed [5 + 1] cycloaddition of vinylcyclopropane and carbon monoxide, followed by a palladium-catalyzed coupling reaction with aryl bromides to form γ,γ-disubstituted α,β-cyclohexenone. The final step involves an aza-Michael addition to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves extraction from Sceletium tortuosum. The plant material undergoes Soxhlet extraction, and the alkaloids are isolated and purified using techniques such as gas chromatography-mass spectrometry and liquid chromatography coupled to high-resolution mass spectrometry .

Chemical Reactions Analysis

Types of Reactions: Mesembrine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form mesembrenone.

    Reduction: Reduction reactions can convert mesembrenone back to this compound.

    Substitution: this compound can undergo substitution reactions, particularly involving its methoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like methyl iodide and sodium hydride are employed for substitution reactions.

Major Products:

    Oxidation: Mesembrenone

    Reduction: this compound

    Substitution: Various substituted this compound derivatives

Scientific Research Applications

Mesembrine has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its dual action as a serotonin reuptake inhibitor and a phosphodiesterase 4 inhibitor. This combination of activities is relatively rare among natural alkaloids and contributes to its unique therapeutic profile .

Properties

IUPAC Name

(3aR,7aR)-3a-(3,4-dimethoxyphenyl)-1-methyl-2,3,4,5,7,7a-hexahydroindol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-5,10,16H,6-9,11H2,1-3H3/t16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHIQPJTGIHDGO-IAGOWNOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(C1CC(=O)CC2)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]2([C@H]1CC(=O)CC2)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301152968
Record name rel-(3aR,7aR)-3a-(3,4-Dimethoxyphenyl)octahydro-1-methyl-6H-indol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301152968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6023-73-0, 468-53-1
Record name rel-(3aR,7aR)-3a-(3,4-Dimethoxyphenyl)octahydro-1-methyl-6H-indol-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6023-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mesembrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000468531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name rel-(3aR,7aR)-3a-(3,4-Dimethoxyphenyl)octahydro-1-methyl-6H-indol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301152968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MESEMBRINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5X28MLQ1Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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